molecular formula C17H22N2S B1259358 LY 116467

LY 116467

Cat. No.: B1259358
M. Wt: 286.4 g/mol
InChI Key: HEZLHSNBFOCKCQ-DJSGYFEHSA-N
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Description

Contextualization of Ergoline (B1233604) Derivatives in Neuropharmacology Research

Ergoline derivatives represent a pharmacologically significant class of molecules extensively studied for their effects on the central nervous system. ontosight.ai Their shared tetracyclic ergoline skeleton provides a versatile scaffold for chemical modification, leading to a wide array of compounds with diverse biological activities. frontiersin.org A primary focus of neuropharmacological research into these derivatives has been their interaction with monoaminergic receptor systems, particularly dopamine (B1211576) and serotonin (B10506) receptors. ontosight.aicambridge.org

This interaction makes them valuable candidates for investigating and treating neurological and endocrine conditions. ontosight.aiontosight.ai For instance, the development of dopamine receptor agonists from the ergoline family, such as bromocriptine (B1667881), lisuride, and pergolide (B1684310), was a significant advancement in the management of Parkinson's disease, a condition characterized by dopamine deficiency. frontiersin.orgcambridge.org These compounds mimic the action of dopamine in the brain, thereby helping to alleviate symptoms. nih.govdrugbank.com The complex pharmacology of ergoline derivatives, which often involves activity at multiple receptor subtypes, continues to make them subjects of intensive research to understand the intricate neurochemical pathways involved in health and disease. ontosight.aicambridge.org

Evolution of Pergolide Analogs: Rationale for 6-Methyl Pergolide Investigation

Pergolide emerged as a potent, long-acting dopamine D2 and D1 receptor agonist, establishing its utility in Parkinson's disease treatment. nih.govwikipedia.orgcambridge.org However, its clinical application was significantly hampered by the discovery of a link between its use and an increased risk of cardiac valvulopathy. nih.govdrugbank.comwikipedia.org Subsequent research identified the mechanism behind this adverse effect: potent agonist activity at the serotonin 5-HT2B receptor. nih.govwikipedia.org

This critical finding provided a clear rationale for the development of pergolide analogs. The primary scientific objective was to dissociate the desired therapeutic effects (dopamine receptor agonism) from the undesirable side effects (5-HT2B receptor agonism). The investigation into 6-Methyl Pergolide was a direct result of this targeted drug design strategy.

Researchers hypothesized that modifying the substituent at the N6 position of the ergoline structure could alter the compound's affinity and functional activity at serotonin receptors without compromising its efficacy at dopamine receptors. Specifically, the replacement of Pergolide's N6-propyl group with a smaller methyl group was explored. nih.govnih.gov Research studies confirmed this hypothesis, demonstrating that while Pergolide is a functional agonist at 5-HT2B receptors, 6-Methyl Pergolide acts as a potent 5-HT2B receptor antagonist. nih.govresearchgate.net Crucially, these studies also showed that 6-Methyl Pergolide retained its agonist activity and potency at human dopamine D2 receptors. nih.govresearchgate.net This conversion of functionality at the 5-HT2B receptor, from agonist to antagonist, represented a significant step toward creating a safer therapeutic agent, thereby validating the rationale for the synthesis and investigation of 6-Methyl Pergolide. nih.govnih.gov

Interactive Data Tables

Table 1: Receptor Binding & Functional Activity Profile

This table summarizes the functional activity of Pergolide and its N6-methyl analog at key receptors, highlighting the critical shift in activity at the 5-HT2B receptor.

CompoundN6-SubstituentDopamine D2 Receptor Activity5-HT2B Receptor ActivityReference
PergolidePropylAgonistAgonist nih.gov
6-Methyl PergolideMethylAgonistAntagonist nih.govresearchgate.net

Table 2: Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

(6aR,9R,10aR)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14-,16-/m1/s1

InChI Key

HEZLHSNBFOCKCQ-DJSGYFEHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Synonyms

6-methyl-8-((methylthio)methyl)ergoline (8beta)
6-methyl-8-((methylthio)methyl)ergoline monomesylate, (8beta)-isomer
LY 116467
LY-116467

Origin of Product

United States

Synthetic Pathways and Derivatization of 6 Methyl Pergolide

Precursor Derivatization Strategies for Ergoline (B1233604) Alkaloids

Ergoline alkaloids are a class of naturally occurring compounds produced by fungi of the Claviceps genus. google.com Their basic structure is the tetracyclic ergoline nucleus. neu.edu.tr The diversity of this class of compounds arises from substitutions at various positions, most commonly at C-8. neu.edu.tr

Key precursors for the semi-synthesis of many pharmacologically important ergoline derivatives are lysergic acid and clavine alkaloids like elymoclavine (B1202758) and lysergol, which are obtained through fermentation processes. researchgate.net The derivatization of these precursors is a cornerstone of ergoline alkaloid chemistry. Strategies often focus on modifying the substituents at the N-6 and C-8 positions of the ergoline ring system to alter the pharmacological profile.

For instance, the substitution at the N-6 position is a critical determinant of the compound's interaction with dopamine (B1211576) and serotonin (B10506) receptors. Research has shown that replacing the 6-propyl group of Pergolide (B1684310) with a methyl group, to form 6-Methyl Pergolide, alters its functional activity at the 5-HT2B receptor while maintaining agonism at the D2 receptor. nih.gov This highlights the importance of N-6 alkylation or dealkylation-realkylation strategies in creating new derivatives with potentially improved therapeutic profiles. nih.govnih.gov

The general biosynthetic pathway of ergoline alkaloids begins with the prenylation of L-tryptophan. rsc.org A series of enzymatic steps then lead to the formation of chanoclavine-I-aldehyde, a key intermediate that serves as a branching point for the synthesis of various classes of ergot alkaloids. rsc.org This natural biosynthetic machinery provides a diverse pool of starting materials for semi-synthetic modifications.

Specific Chemical Synthesis Methodologies for 6-Methyl Pergolide Development

The development of 6-Methyl Pergolide and its analogs often involves multi-step synthetic sequences starting from readily available ergoline precursors. These syntheses are designed to be efficient and high-yielding, often telescoping multiple steps to minimize isolation and purification of intermediates. researchgate.netacs.org

N-dealkylation is a crucial chemical transformation in the semi-synthesis of various pharmaceuticals, including ergoline derivatives. nih.govresearchgate.net This process allows for the removal of an existing N-alkyl group, typically a methyl group in naturally occurring ergolines, to produce a secondary amine. This secondary amine can then be re-alkylated with a different alkyl group to generate novel derivatives. nih.gov

Several methods for N-dealkylation have been developed, including:

Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide to achieve N-demethylation. google.com

Chloroformate-Mediated Dealkylation: The use of chloroformates, such as 2,2,2-trichloroethyl chloroformate, is a common and effective method for N-demethylation of ergolines. nih.govacs.org This approach was utilized in the synthesis of Pergolide. nih.gov The reaction with a chloroformate yields a carbamate (B1207046) intermediate, which is then cleaved to afford the secondary amine. nih.gov A scalable process for the N-6-demethylation of 9,10-dihydrolysergic acid methyl ester using 2,2,2-trichloroethyl chloroformate has been developed, which is a key step in the synthesis of both Cabergoline (B1668192) and Pergolide. acs.org

Oxidative Demethylation: Methods like the Polonovski reaction and iron-catalyzed oxidative demethylation are also employed for N-dealkylation. google.com

The choice of N-dealkylation method depends on the specific substrate and the desired outcome, with a focus on achieving high yields and minimizing side reactions. acs.org

Isotopic labeling is an indispensable tool in the study of drug metabolism, receptor binding, and for use as internal standards in quantitative analysis. researchgate.netresearchgate.net For 6-Methyl Pergolide, isotopic labeling can be used to trace its metabolic fate and to quantify its presence in biological samples with high accuracy using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Common isotopic labeling strategies include the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.comnih.gov For small molecules like 6-Methyl Pergolide, this is often achieved through chemical synthesis using isotopically labeled reagents.

A general approach for the synthesis of isotopically labeled ergoline alkaloids involves the N-demethylation of the parent compound to yield the corresponding nor-derivative. researchgate.net This intermediate is then re-methylated using an isotopically labeled methylating agent, such as ¹³CD₃-I (trideuterated, carbon-13 labeled iodomethane), to introduce the isotopic label at the N-6 position. researchgate.net This strategy has been successfully applied to the synthesis of isotopically labeled ergotamine. researchgate.net A similar approach could be envisioned for the synthesis of isotopically labeled 6-Methyl Pergolide.

The synthesis of radiolabeled Pergolide, including [²H]-, [³H]-, and [¹⁴C]-labeled versions, has been reported, highlighting the importance of labeled compounds in pharmacological research. acs.org These labeled compounds are crucial for in-depth studies of the drug's mechanism of action and pharmacokinetics.

Isotope Labeling Precursor Example Application
¹³C, ¹⁵NU-¹³C-glucose, ¹⁵N-ammonium saltsUniform labeling for structural studies by solid-state NMR. sigmaaldrich.com
²H, ¹³C¹³C α-ketoisovalerateSelective labeling of methyl groups for NMR studies of large proteins. utoronto.ca
¹³C, D¹³CD₃-IRemethylation of nor-derivatives to produce labeled alkaloids. researchgate.net

Purification and Analytical Techniques in Synthetic Studies

The purification of synthetic intermediates and the final product is a critical aspect of the synthesis of 6-Methyl Pergolide. Due to the presence of closely related impurities, purification can be challenging. researchgate.net

Purification Techniques:

Chromatography: Silica (B1680970) gel chromatography is a common method for purifying ergoline derivatives. google.com The choice of eluent system is crucial for achieving good separation. For Pergolide, which is soluble in non-aqueous solvents like chloroform (B151607) and methylene (B1212753) chloride, silica gel chromatography is an effective purification method. researchgate.net Tandem chromatography procedures have also been developed to remove challenging impurities. researchgate.net

Crystallization/Recrystallization: The final product is often purified by crystallization from a suitable solvent system. For example, Pergolide Mesylate can be crystallized from a methanol/2-propanol mixture to selectively obtain the desired polymorphic form. acs.org

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique used to monitor reaction progress, assess product purity, and quantify impurities. google.comacs.org Reversed-phase HPLC with a C18 column is commonly used for the analysis of ergoline alkaloids. acs.org

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used for the identification of products and impurities based on their mass-to-charge ratio. researchgate.net High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in structure elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of synthetic intermediates and the final product. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. ibs.fr

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound, providing further confirmation of its identity and purity. google.com

A typical purity for Pergolide base after purification is >99.7% by HPLC, and for Pergolide Mesylate, it is >99.8%. acs.org

Receptor Pharmacology and Binding Profiles of 6 Methyl Pergolide

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

6-Methyl Pergolide (B1684310), a derivative of the ergoline (B1233604) dopamine agonist pergolide, demonstrates a distinct profile of interaction with dopamine receptor subtypes. Its activity is particularly pronounced at the D2 receptor subfamily, while its interaction with D1 receptors is also a noteworthy aspect of its pharmacological characterization.

6-Methyl Pergolide retains significant agonist efficacy and potency at the human D2L and D2S receptors, comparable to that of pergolide. nih.gov The D2 receptor subfamily, which includes D2, D3, and D4 subtypes, is a primary target for dopamine agonists used in the management of Parkinson's disease. drugbank.comnih.gov Agonist activity at D2 and D3 receptors, in particular, is associated with the improvement of motor symptoms. drugbank.comnih.gov Pergolide is a potent agonist at both D2 and D3 receptors and also interacts with D4 receptors. drugbank.comncats.ionsj.org.sa Given that 6-Methyl Pergolide's efficacy at D2 receptors is similar to pergolide, it is a potent agonist at these sites. fda.govnih.gov The high affinity of pergolide for D3 receptors is also a noted characteristic. nih.govnsj.org.sa

A key finding is that 6-Methyl Pergolide maintains agonist efficacy and potency at human D2L and D2S receptors that is comparable to its parent compound, pergolide. nih.gov This is a significant observation, as the structural modification from a propyl group at the N6 position in pergolide to a methyl group in 6-Methyl Pergolide does not appear to diminish its activity at these crucial dopamine receptor subtypes. nih.gov Pergolide is a potent dopamine receptor agonist, reported to be 10 to 1,000 times more potent than bromocriptine (B1667881) in various test systems. fda.gov The preserved D2 receptor agonism suggests that the core ergoline structure is fundamental to its dopaminergic activity.

Serotonin (B10506) Receptor Subtype Selectivity and Affinity

The interaction of 6-Methyl Pergolide with serotonin (5-HT) receptors is a critical aspect of its pharmacological profile, distinguishing it significantly from pergolide, particularly at the 5-HT2B receptor.

A defining characteristic of 6-Methyl Pergolide is its potent antagonism at the 5-HT2B receptor. nih.govcymitquimica.com This is in stark contrast to pergolide, which is a potent agonist at this receptor. nih.gov The agonistic activity of pergolide at 5-HT2B receptors has been linked to the development of cardiac valvulopathy. wikipedia.orgnih.govbiorxiv.orgmdpi.com The change from an N6-propyl substituent in pergolide to an N6-methyl group in 6-Methyl Pergolide is crucial for this switch from agonism to potent antagonism at the 5-HT2B receptor. nih.gov This finding highlights the critical role of the N6 substituent in determining the nature of the interaction with the 5-HT2B receptor. nih.gov

Similar to its action at the 5-HT2B receptor, 6-Methyl Pergolide also acts as a potent antagonist at 5-HT2A receptors. nih.govcymitquimica.com Pergolide, on the other hand, is a potent agonist at 5-HT2A receptors. nih.gov The N6-methyl substitution is also responsible for this conversion from agonism to antagonism at the 5-HT2A receptor. nih.gov Pergolide's agonist activity at 5-HT2A receptors has been suggested as a possible cause of hallucinogenic side effects. wikipedia.org

Data Tables

Table 1: Comparative Receptor Activity Profile

CompoundD2 Receptors (D2L/D2S)5-HT2B Receptor5-HT2A Receptor
Pergolide Potent Agonist nih.govdrugbank.comncats.ioPotent Agonist nih.govPotent Agonist wikipedia.orgnih.gov
6-Methyl Pergolide Potent Agonist nih.govPotent Antagonist nih.govcymitquimica.comPotent Antagonist nih.govcymitquimica.com

Contrasting Serotonin Receptor Profiles with Pergolide

The substitution of a methyl group for the propyl group at the N(6) position of the ergoline structure significantly alters the functional activity of 6-Methyl Pergolide at serotonin receptors compared to its parent compound, pergolide. While both compounds interact with serotonin 5-HT2A and 5-HT2B receptors, their effects are notably different.

Research has shown that pergolide acts as a potent agonist at both 5-HT2A and 5-HT2B receptors. nih.gov This agonist activity, particularly at the 5-HT2B receptor, has been linked to the development of cardiac valvulopathy. nih.govchemeurope.comnih.gov In contrast, 6-Methyl Pergolide functions as a potent antagonist at these same receptors. nih.gov This change from agonism to antagonism is a critical distinction, suggesting that the N(6)-propyl substituent of pergolide is a key determinant for its 5-HT2B receptor agonist activity. nih.gov

Studies on porcine cardiac valves have confirmed that while pergolide is a potent agonist at 5-HT2A and 5-HT2B receptors, 6-Methyl Pergolide acts as a potent antagonist. nih.gov This antagonistic action at the 5-HT2B receptor is significant because it is hypothesized to mitigate the risk of the cardiac valve-related side effects associated with pergolide. nih.govresearchgate.net Despite this difference in serotonin receptor functionality, both pergolide and 6-Methyl Pergolide maintain their agonist activity at dopamine D2 receptors. nih.govresearchgate.net

Pergolide itself has a complex interaction with various serotonin receptors, acting as an agonist at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgdrugbank.com It is a potent partial agonist at 5-HT2A receptors in tissues like the rat tail artery. nih.govresearchgate.net The affinity of pergolide for multiple serotonin receptor subtypes highlights its broad pharmacological profile. wikipedia.orgdrugbank.comnsj.org.sa

Table 1: Functional Activity at Serotonin Receptors

Compound 5-HT2A Receptor 5-HT2B Receptor
Pergolide Agonist nih.govwikipedia.org Agonist nih.govchemeurope.com
6-Methyl Pergolide Antagonist nih.gov Antagonist nih.gov

Adrenergic Receptor (alpha1, alpha2) Interactions

Pergolide, the parent compound of 6-Methyl Pergolide, interacts with both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. drugbank.comdrugbank.comncats.ionih.gov Research indicates that pergolide demonstrates a higher affinity for α2-adrenoceptors compared to α1-adrenoceptors. nih.gov Specifically, in radioligand binding studies using rat cerebral cortex membranes, pergolide was more effective at competing for α2-adrenoceptor binding sites. nih.gov

Functionally, pergolide acts as a selective agonist at α2-adrenoceptors. nih.gov This is evidenced by its potent ability to activate presynaptic α2-adrenoceptors in the rat vas deferens, leading to the inhibition of norepinephrine (B1679862) release. nih.gov In contrast, its activity at postsynaptic α1-adrenoceptors, which would cause a contractile response, is significantly weaker. nih.gov Furthermore, in pithed rats, pergolide elicits a vasopressor response that is sensitive to antagonism by the selective α2-adrenoceptor antagonist yohimbine, but not the selective α1-adrenoceptor antagonist prazosin, further supporting its selective α2-adrenoceptor agonist activity. nih.gov Pergolide exhibits agonist activity at α1A-, α1B-, α1D-, α2A-, α2B-, and α2C-adrenergic receptor subtypes. drugbank.com

While detailed studies specifically characterizing the adrenergic receptor binding profile of 6-Methyl Pergolide are less prevalent in the provided search results, the known interactions of its parent compound provide a basis for understanding its potential adrenergic activity. The structural modification at the N(6) position, which so significantly alters serotonin receptor function, may also influence its affinity and efficacy at adrenergic receptor subtypes.

Table 2: Pergolide Interaction with Adrenergic Receptors

Receptor Subtype Interaction
Alpha-1 (α1) Agonist drugbank.com
Alpha-2 (α2) Agonist (Selective) nih.gov

Other Receptor System Modulations

Beyond its primary action as a dopamine agonist and its interactions with serotonin and adrenergic receptors, pergolide modulates other receptor systems. It is known to have a broad spectrum of activity, binding to various monoaminergic receptors. drugbank.com

Pergolide acts as an agonist at dopamine D1, D2, D3, D4, and D5 receptors. drugbank.comncats.io Its therapeutic effects in Parkinson's disease are primarily attributed to its potent agonist activity at D2 and D3 receptors within the nigrostriatal system. drugbank.comncats.iodrugs.com

In addition to the 5-HT2 family, pergolide also shows agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. drugbank.com The complex pharmacology of pergolide, involving multiple receptor systems, contributes to both its therapeutic efficacy and its side effect profile. wikipedia.orgdrugbank.com Information on the specific interactions of 6-Methyl Pergolide with these other receptor systems is not detailed in the provided search results.

Molecular Mechanisms of 6 Methyl Pergolide Action

G-Protein Coupled Receptor Signaling Pathways

6-Methyl Pergolide (B1684310), a derivative of the ergot alkaloid pergolide, exerts its pharmacological effects primarily through its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.org These receptors are integral to numerous physiological processes and are significant targets for drug development. wikipedia.org The activation of GPCRs by ligands such as 6-Methyl Pergolide initiates a cascade of intracellular events by facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to the dissociation of the G-protein subunits and subsequent modulation of downstream effectors. wikipedia.org

Adenylate Cyclase Modulation via D1 and D2 Receptors

Dopamine (B1211576) receptors, the primary targets of 6-Methyl Pergolide, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. sigmaaldrich.comnih.gov These two families are distinguished by their opposing effects on the enzyme adenylate cyclase. sigmaaldrich.com

D1-like receptors are coupled to stimulatory G-proteins (Gs/olf). nih.govnih.gov Activation of D1 receptors by an agonist leads to the stimulation of adenylate cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comnih.gov

D2-like receptors , on the other hand, are coupled to inhibitory G-proteins (Gi/o). nih.govdrugbank.com Agonist binding to D2 receptors, including by 6-Methyl Pergolide, inhibits adenylate cyclase activity, resulting in a decrease in intracellular cAMP levels. sigmaaldrich.comdrugbank.com

While pergolide itself has shown some mild agonist activity at D1 receptors, 6-Methyl Pergolide's primary and more potent action is as an agonist at dopamine D2 receptors. researchgate.netcambridge.org This D2 receptor agonism and the subsequent inhibition of adenylate cyclase are central to its mechanism of action. drugbank.comresearchgate.net

Guanosine 5'-O-(3-[(35)S]thio)triphosphate (GTPγS) Binding Assays for Receptor Activation

Guanosine 5'-O-(3-[(35)S]thio)triphosphate ([35S]GTPγS) binding assays are a important functional method used to quantify the activation of G-protein coupled receptors by agonists. nih.govfrontiersin.org This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. nih.govnih.gov An increased rate of [35S]GTPγS binding is a direct indicator of agonist-induced G-protein activation. frontiersin.orgnih.gov

Studies utilizing [35S]GTPγS binding assays have been instrumental in characterizing the agonist properties of various compounds at dopamine receptors. researchgate.netnih.gov For instance, these assays have confirmed that both pergolide and its derivative, 6-Methylpergolide, act as agonists at the human dopamine D2S receptor. researchgate.net Such assays allow for the determination of a compound's potency and efficacy in activating specific receptor subtypes, providing valuable insights into their pharmacological profile. researchgate.netnih.gov

AgonistReceptorAssay TypeResult
6-Methyl PergolideHuman Dopamine D2S[35S]GTPγS BindingAgonist Activity Confirmed researchgate.net
PergolideHuman Dopamine D2S[35S]GTPγS BindingAgonist Activity Confirmed researchgate.net

Ion Channel Modulation

In addition to its effects on G-protein coupled receptor signaling, pergolide has been shown to directly modulate the activity of certain ion channels, a property that may extend to its derivative, 6-Methyl Pergolide.

Voltage-Gated Potassium Channel (Kv1.5, KCa) Interactions

Research has demonstrated that pergolide can inhibit voltage-gated potassium channels, including Kv1.5 and calcium-activated potassium (KCa) channels. nih.gov Kv1.5 channels are significantly expressed in pulmonary artery smooth muscle cells and are key determinants of vascular tone. nih.govnih.gov The inhibition of these channels by pergolide leads to membrane depolarization. nih.gov

Studies on cloned Kv1.5 channels expressed in Chinese hamster ovary cells revealed that pergolide blocks these channels in a manner that is dependent on concentration, time, voltage, and use. nih.gov The block was observed to be more pronounced at certain membrane potentials and with increased frequency of channel activation. nih.gov These findings suggest that pergolide has a higher affinity for the open and inactivated states of the Kv1.5 channel. nih.gov

Calcium Channel Dynamics

ChannelEffect of PergolideConsequence
Kv1.5Inhibition nih.govnih.govMembrane Depolarization nih.gov
KCaInhibition nih.govMembrane Depolarization nih.gov
Voltage-Gated Ca2+Influx nih.govIncreased Intracellular Calcium nih.gov

Downstream Intracellular Signaling Cascades in Receptor Activation

The activation of dopamine receptors by agonists such as 6-Methyl Pergolide initiates a complex network of downstream intracellular signaling cascades. These cascades are responsible for translating the initial receptor binding event into a cellular response.

Following the modulation of adenylate cyclase and cAMP levels, a key downstream effector is Protein Kinase A (PKA). nih.govnih.gov In the case of D2 receptor activation, the decrease in cAMP leads to reduced PKA activity. nih.gov PKA, when active, phosphorylates a variety of substrate proteins, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). nih.govfrontiersin.org The phosphorylation state of DARPP-32 is a critical control point in dopamine signaling, influencing the activity of other downstream molecules like protein phosphatase 1 (PP1). nih.gov

Furthermore, dopamine receptor signaling is not limited to the canonical cAMP/PKA pathway. D2 receptor activation has been shown to engage cAMP-independent mechanisms, such as the protein kinase B (Akt)–glycogen synthase kinase 3 (GSK-3) signaling cascade. nih.gov This pathway plays a role in mediating some of the behavioral and cellular effects of dopaminergic drugs. nih.gov

The activation of these signaling cascades ultimately leads to changes in gene expression, protein synthesis, and neuronal excitability, underpinning the diverse physiological and pharmacological effects of D2 receptor agonists like 6-Methyl Pergolide. frontiersin.org

In Vitro Pharmacological Characterization of 6 Methyl Pergolide

Cell-Based Assays for Receptor Activation and Signaling

Cell-based assays are fundamental in characterizing the interaction of a compound with specific cellular receptors and the subsequent signaling cascades. For 6-Methyl Pergolide (B1684310), these assays have focused on its effects on pituitary and neural cell systems.

Pergolide and its derivatives are known for their potent effects on dopamine (B1211576) D2 receptors, which play a crucial role in regulating prolactin secretion from the anterior pituitary gland. nih.govdrugs.com Stimulation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and a subsequent reduction in prolactin release. drugbank.com

In vitro studies using rat anterior pituitary fragments have demonstrated that pergolide effectively suppresses prolactin secretion. nih.gov While specific data on 6-Methyl Pergolide's direct effect on prolactin secretion in pituitary cell lines like GH3 or MMQ cells is not detailed in the provided search results, the well-established dopaminergic activity of its parent compound, pergolide, strongly suggests a similar inhibitory action. nih.govdrugs.comwikidoc.org The GH3B6 cell line, a rat pituitary adenoma cell line, is a common model for studying prolactin release. scielo.brbjournal.org The regulation of prolactin is primarily under the inhibitory control of dopamine from the hypothalamus. oup.comglowm.com

Table 1: Effect of Pergolide on Prolactin Secretion This table is representative of the expected effects based on the known pharmacology of pergolide.

Cell LineCompoundConcentrationEffect on Prolactin SecretionReference
Rat Anterior Pituitary FragmentsPergolideNot SpecifiedSuppression nih.gov
Human Pituitary CellsPergolideNot SpecifiedReduction nih.gov

The interaction of 6-Methyl Pergolide's parent compound, pergolide, with neural cell systems has been characterized by its influence on neurotransmitter release and intracellular signaling pathways.

Dopamine and Acetylcholine (B1216132) Release: In vitro studies using rat caudate slices have shown that pergolide can inhibit the potassium-mediated release of both dopamine and acetylcholine. nih.gov This action is consistent with its agonist activity at presynaptic dopamine D2 autoreceptors, which regulate the release of these neurotransmitters. nih.gov The balance between dopamine and acetylcholine is critical for motor control, and disruptions are implicated in neurological disorders. nih.gov

Adenylate Cyclase Activity: Pergolide exhibits agonist activity at both dopamine D1 and D2 receptors. nih.govdrugs.com Activation of D1 receptors stimulates adenylate cyclase activity, leading to an increase in the production of cyclic AMP. nih.gov Conversely, activation of D2 receptors inhibits adenylate cyclase. drugbank.comnih.gov This dual action allows pergolide to modulate downstream signaling pathways in the striatum. nih.govmdpi.com

Table 2: Effects of Pergolide on Neural Cell Systems

SystemCompoundEffectMechanismReference
Rat Caudate SlicesPergolideInhibition of Dopamine and Acetylcholine ReleasePresynaptic D2 receptor agonism nih.gov
Rat StriatumPergolideStimulation of Adenylate Cyclase ActivityD1 receptor agonism nih.gov

Tissue-Based Functional Assays

Tissue-based assays provide insights into the physiological or pathological effects of a compound on complex, multicellular structures.

Vascular ring studies are ex vivo methods used to assess the contractile or relaxant properties of compounds on arterial segments. While specific studies on 6-Methyl Pergolide in isolated pulmonary or coronary artery rings were not found, research on related compounds and the known vascular effects of serotonin (B10506) receptor agonists provide a basis for understanding its potential actions. Ergot-derived drugs, including pergolide, have been associated with fibrotic changes in cardiac valves, which can lead to valvular heart disease. harvard.edunih.gov This is believed to be mediated through the activation of serotonin 5-HT2B receptors. harvard.edunih.gov In porcine aortic valve cusps, 5-HT-induced contractions were inhibited by a 5-HT2A/2C receptor antagonist. researchgate.net

Engineered tissue models offer a sophisticated in vitro platform to study the effects of compounds on tissue mechanics and cell behavior.

Studies using engineered tissues constructed from porcine aortic valvular interstitial cells (AVICs) have investigated the effects of pergolide. harvard.edunih.govnih.gov Acute exposure (24 hours) to pergolide led to an increase in tissue stiffness. harvard.edunih.govnih.gov However, it concurrently decreased both the basal and active contractile tone generated by the AVIC tissues. harvard.edunih.govnih.gov Pergolide exposure also disrupted the organized structure of the AVIC tissues, suggesting that the mechanical and contractile functions of these tissues are dependent on their structural integrity. harvard.edunih.gov These findings are significant as they provide a potential in vitro correlate to the valvular dysfunction observed clinically with some ergoline (B1233604) derivatives. harvard.edu

Table 3: Effects of Pergolide on Engineered Valvular Interstitial Cell Tissues

Tissue ModelCompoundExposure DurationKey FindingsReference
Engineered Porcine Aortic Valvular Interstitial Cell (AVIC) TissuesPergolide24 hoursIncreased tissue stiffness, Decreased basal and active contractile tone, Disrupted tissue organization harvard.edunih.govnih.gov

Enzymatic Activity Modulation (e.g., Methionine Sulfoxide (B87167) Reductase)

Recent research has explored the interaction of pergolide and its metabolites with cellular repair enzymes, such as methionine sulfoxide reductase (Msr).

The Msr system, comprising MsrA and MsrB, is crucial for repairing oxidative damage to methionine residues in proteins and acts as a scavenger of reactive oxygen species. physiology.org Studies in cultured neuronal cells have shown that treatment with pergolide and its metabolite, pergolide sulfoxide, can induce an increase in Msr activity. physiology.orgresearchgate.netnih.govphysiology.org This increase in activity was correlated with an upregulation of MsrA protein expression. researchgate.net The induction of Msr activity by these compounds suggests a potential role in neuroprotection against oxidative stress. physiology.orgresearchgate.netresearchgate.net It has been hypothesized that molecules containing a methyl-sulfoxide group, like pergolide sulfoxide, may play a role in the signaling pathways that regulate MsrA expression. nih.govresearchgate.net

Table 4: Effect of Pergolide and its Sulfoxide on Methionine Sulfoxide Reductase (Msr) Activity

Cell LineCompoundEffectMechanismReference
Neuronal CellsPergolideIncreased Msr activityUpregulation of MsrA protein expression researchgate.netnih.govphysiology.org
Neuronal CellsPergolide SulfoxideIncreased Msr activityUpregulation of MsrA protein expression researchgate.netnih.govphysiology.org

Preclinical in Vivo Studies of 6 Methyl Pergolide in Animal Models

Neurobehavioral Models for Dopaminergic System Evaluation

Preclinical in vivo studies are crucial for evaluating the therapeutic potential and mechanisms of action of new chemical entities. revvity.com For compounds targeting the dopaminergic system, such as 6-Methyl Pergolide (B1684310), animal models that replicate aspects of human neurological disorders are employed. frontiersin.orgpharmaron.com These models allow for the detailed investigation of a compound's effects on motor control, behavior, and underlying neurobiology. revvity.com

The 6-hydroxydopamine (6-OHDA) rodent model is a widely used and well-characterized model for studying Parkinson's disease. frontiersin.orgresearchgate.net This neurotoxin selectively destroys catecholaminergic neurons, and when injected unilaterally into the substantia nigra or medial forebrain bundle, it mimics the dopamine (B1211576) depletion seen in Parkinson's disease. frontiersin.orgbiorxiv.org This unilateral lesion results in motor asymmetry, which can be quantified to assess the efficacy of potential therapeutic agents. slideshare.netresearchgate.net

In this model, the administration of dopamine agonists to lesioned rats induces contralateral rotational behavior (turning away from the lesioned side). springermedizin.decapes.gov.br This response is a key indicator of the stimulation of denervated postsynaptic dopamine receptors in the striatum. springermedizin.de Studies using pergolide, a closely related compound, have demonstrated its ability to induce vigorous and long-lasting contralateral rotation in 6-OHDA lesioned rats, confirming its potent dopamine agonist activity. nih.govneurology.org The turning behavior is a reliable and quantifiable measure to assess the in vivo efficacy of dopamine receptor agonists. slideshare.netpnas.org

The 6-OHDA model allows for the assessment of compounds that may offer neuroprotection or restore motor function. researchgate.net For instance, research has shown that pergolide can protect dopamine levels in the brains of mice with 6-OHDA-induced lesions. researchgate.net The model is also instrumental in understanding the cellular and ultrastructural changes that occur in dopaminergic neurons following neurotoxic insult. biorxiv.org

The assessment of motor activity and turning behavior is a cornerstone of evaluating dopaminergic compounds in preclinical models. slideshare.netpnas.org In unilaterally 6-OHDA-lesioned rodents, the number and direction of rotations are recorded over a specific period following the administration of a test compound. slideshare.net This provides a direct measure of the compound's ability to stimulate dopamine receptors in the dopamine-depleted striatum. springermedizin.depnas.org

Studies with pergolide have shown that it is more potent in inducing this turning behavior than other dopamine agonists like bromocriptine (B1667881) and lergotrile (B1674762). nih.govneurology.org This suggests a strong interaction with postsynaptic dopamine receptors. medkoo.com The duration of the turning behavior also provides valuable information about the compound's pharmacokinetic and pharmacodynamic profile. pnas.org

Beyond rotational behavior, other motor assessments can be employed. These include tests for spontaneous locomotor activity, exploratory behavior, and fine motor control. researchgate.netuconn.edu For example, in transgenic mouse models of Parkinson's disease, pergolide has been shown to reverse reductions in exploratory behavior. uconn.edu These comprehensive behavioral assessments provide a broader understanding of a compound's potential to alleviate the various motor symptoms associated with dopamine deficiency.

Endocrine System Modulation in Animal Models (e.g., Pituitary Pars Intermedia Dysfunction Models)

Pituitary Pars Intermedia Dysfunction (PPID), also known as Equine Cushing's Disease, is a common neurodegenerative disorder in older horses. msdvetmanual.comucdavis.edu The disease is characterized by the loss of dopaminergic inhibition to the pars intermedia of the pituitary gland, leading to overproduction of hormones like adrenocorticotropic hormone (ACTH). researchgate.netlargeanimalhospital.com This makes PPID in horses a naturally occurring animal model for studying the effects of dopamine agonists on endocrine function. researchgate.net

Pergolide is the standard treatment for PPID in horses. msdvetmanual.comucdavis.edu Studies in horses with PPID have shown that pergolide treatment effectively reduces plasma ACTH concentrations, demonstrating its ability to restore dopaminergic tone and regulate pituitary hormone secretion. nih.govebi.ac.uk Research has investigated the effects of pergolide on other endocrine parameters as well. For instance, one study found that while pergolide treatment lowered ACTH levels, it did not appear to influence insulin (B600854) or cortisol levels in horses with PPID. nih.gov

The use of this animal model allows for the long-term evaluation of a compound's efficacy and its impact on the complex interplay of the endocrine system. nih.gov It provides valuable data on how dopamine agonists can modulate hormonal balance in a clinical setting.

Investigational Models of Organ System Responses (e.g., Pulmonary Vasculature)

While the primary focus of dopamine agonists is often the central nervous system, their effects on other organ systems are also an important area of preclinical investigation. nih.gov Animal models are utilized to understand potential secondary pharmacological effects. nih.gov The development of "organ-on-a-chip" technology, which uses microfluidic devices to mimic the structure and function of human organs, offers a promising avenue for in vitro investigation of organ-specific responses to drugs. unite.itcore.ac.ukuniversiteitleiden.nlresearchgate.net

For some ergot-derived dopamine agonists, an association with cardiac valvular fibrosis has been observed, which is thought to be related to effects on serotonin (B10506) 5-HT2B receptors. wikipedia.org While specific in vivo studies on 6-Methyl Pergolide's direct effects on pulmonary vasculature are not widely published, the general pharmacology of the parent compound, pergolide, has been examined in animal models. nih.gov These studies have looked at cardiovascular and respiratory effects, noting that significant pharmacological effects on these systems typically occur at high doses. nih.gov

Investigational models, including both in vivo animal studies and advanced in vitro systems like organ-on-a-chip, are critical for building a comprehensive profile of a compound's effects beyond its primary therapeutic target. core.ac.ukdrugs.com

Comparative Pharmacodynamic Studies with Pergolide in Animal Systems

Comparative studies are essential to understand the relative potency and efficacy of a new compound against an established one. In the context of 6-Methyl Pergolide, comparative studies with its parent compound, pergolide, are particularly relevant. Pergolide is a potent dopamine receptor agonist, demonstrating activity at both D1 and D2 receptor sites. drugs.comcaymanchem.com It is known to be significantly more potent than bromocriptine in various in vitro and in vivo test systems. medkoo.comdrugs.com

In animal models of Parkinson's disease, such as the 6-OHDA lesioned rat, pergolide has been shown to be more potent than bromocriptine and lergotrile in inducing rotational behavior. nih.govneurology.org This indicates a stronger effect on the dopaminergic system. nih.govneurology.org

A key aspect of comparative pharmacodynamics is the receptor binding profile. Pergolide has a high affinity for D2 receptors and also interacts with D1 and various serotonin receptors. uconn.edudrugbank.com Any comparative study with 6-Methyl Pergolide would need to meticulously characterize its binding affinities for these same receptors to understand any differences in its mechanism of action.

The following table provides a summary of the receptor binding affinities for Pergolide, which would serve as a benchmark for comparative studies with 6-Methyl Pergolide.

Table 1: Receptor Binding Affinities of Pergolide

Receptor Ki (nM) Species Tissue
Dopamine D1 111 Rat Striatum
Dopamine D2 0.495 Rat Striatum

Data sourced from Cayman Chemical caymanchem.com

Advanced Analytical Methodologies for 6 Methyl Pergolide in Preclinical Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of drugs and their metabolites within complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.netresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov For ergoline (B1233604) compounds like Pergolide (B1684310) and its derivatives, LC-MS/MS methods are developed to achieve high sensitivity and specificity, which are critical for pharmacokinetic studies. researchgate.netresearchgate.net

The development of a robust LC-MS/MS assay involves several key steps. Sample preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous components from the biological matrix. researchgate.netnih.gov For instance, a simple protein precipitation with acetonitrile (B52724) is often sufficient for plasma samples. researchgate.net Chromatographic separation is commonly achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (like formic acid in water) and an organic component (like acetonitrile). researchgate.net

The mass spectrometer, often a triple-quadrupole instrument, is operated in selected reaction monitoring (SRM) mode to ensure high selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte. For the parent compound, Pergolide, LC-MS/MS methods have achieved high levels of sensitivity (500 fg on-column) with atmospheric pressure chemical ionization (APCI). researchgate.net A study on Pergolide in horse plasma demonstrated a lower limit of quantification (LLOQ) of 0.014 ng/mL and a method detection limit of 0.002 ng/mL, which was sufficient to characterize the pharmacokinetic profile. researchgate.net While specific parameters for 6-Methyl Pergolide are not detailed in the available literature, similar methodologies would be employed, with optimization of the mass spectrometric conditions for its specific molecular weight and fragmentation pattern.

High-Throughput Bioanalytical Approaches in Preclinical Studies

The demands of drug discovery and preclinical development necessitate high-throughput screening of a large number of samples. wiley.com High-throughput bioanalytical approaches aim to increase the speed of sample analysis without compromising data quality. nih.gov This is often achieved by integrating automated liquid handling systems for sample preparation and employing rapid chromatographic methods. researchgate.netnih.gov

For instance, protein precipitation can be performed in a 96-well plate format, allowing for the simultaneous preparation of numerous samples. researchgate.net The subsequent supernatant can be directly injected into the LC-MS/MS system. To accelerate the analytical run time, techniques like ultra-performance liquid chromatography (UPLC), which uses columns with sub-2 µm particles, or monolithic chromatography can be used. nih.gov These approaches can significantly reduce chromatographic run times to under one minute, facilitating the analysis of thousands of samples per day. nih.gov Hydrophilic interaction chromatography (HILIC) is also emerging as a complementary technique to traditional reversed-phase chromatography. nih.gov

The implementation of such high-throughput methods is crucial in preclinical studies for analyzing samples from pharmacokinetic, toxicokinetic, and drug metabolism studies, enabling faster decision-making in the drug development process. wiley.com

Radioligand Binding Assay Methodologies for Receptor Characterization

Radioligand binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a compound for various receptors. unc.eduscience.gov These assays involve incubating a radiolabeled ligand (a compound known to bind to the target receptor) with a tissue or cell membrane preparation that expresses the receptor of interest. unc.edu The test compound, such as 6-Methyl Pergolide, is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity. nih.gov

For the parent compound, Pergolide, extensive radioligand binding studies have characterized its profile as a potent agonist at dopamine (B1211576) D1 and D2 receptors and various serotonin (B10506) receptors. wikipedia.orgnsj.org.sa Studies in human brain tissue have determined specific binding affinities for these receptors. nih.gov

Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
Dopamine D1 [3H]SCH 23390Human Striatum447 nih.gov
Dopamine D2 [3H]SpiperoneHuman StriatumNot specified; high affinity nih.gov
Dopamine D3 [3H]7-OH-DPATHuman Striatum0.86 nih.gov
Serotonin 5-HT2B Not specifiedNot specifiedAgonist activity wikipedia.orgresearchgate.net

Table 1: Binding Affinities (Ki) of Pergolide for Various Receptors.

Crucially, modifying the chemical structure of Pergolide can alter its receptor binding and functional activity. Research indicates that changing the N-propyl group of Pergolide to an N-methyl group, creating 6-Methyl Pergolide, converts its functional effect at the 5-HT2B receptor from agonism to antagonism. researchgate.net This is a significant finding, as agonist activity at the 5-HT2B receptor has been linked to cardiac valvulopathy. wikipedia.org At the same time, 6-Methyl Pergolide reportedly retains its agonist activity at the dopamine D2 receptor. researchgate.net These findings underscore the critical role of radioligand binding and functional assays in characterizing the pharmacological profile of new derivatives and identifying potentially improved safety profiles.

In Vivo Microdialysis and Neurochemical Monitoring Techniques

In vivo microdialysis is a powerful technique used to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals. researchgate.netnih.gov The method involves implanting a small, semi-permeable probe into a target brain area. researchgate.net The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. researchgate.netnih.gov

This technique allows for the near real-time measurement of neurochemical changes in response to pharmacological challenges. mdpi.com The collected dialysate samples are typically analyzed using highly sensitive techniques like HPLC or LC-MS/MS to quantify neurotransmitters such as dopamine, serotonin, glutamate, and GABA. umich.edu

In the context of a dopamine agonist like 6-Methyl Pergolide, in vivo microdialysis would be employed to directly assess its effects on dopamine release and the activity of other neurotransmitter systems in key brain regions like the striatum and prefrontal cortex. nih.gov By measuring changes in extracellular dopamine levels following administration of the compound, researchers can gain insights into its in vivo potency and mechanism of action. Furthermore, given the compound's altered profile at serotonin receptors compared to Pergolide, microdialysis would be invaluable for determining how this translates to in vivo changes in serotonin neurotransmission. This technique provides a crucial link between receptor binding profiles and the dynamic neurochemical effects of a compound in the living brain. nih.govnih.gov

Emerging Research Avenues and Future Directions for 6 Methyl Pergolide Research

Exploration of Novel Therapeutic Research Targets Beyond Classical Dopamine (B1211576) Systems

While the dopaminergic activity of ergoline (B1233604) derivatives is well-established, recent research has illuminated the potential of targeting other receptor systems to develop novel therapeutics with improved efficacy and safety profiles. For 6-Methyl Pergolide (B1684310), a particularly promising avenue lies in its activity at serotonin (B10506) receptors.

6-Methyl Pergolide has been identified as a potent antagonist of both the 5-HT2A and 5-HT2B serotonin receptors. This dual antagonism is significant for two primary reasons. First, blockade of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic medications used to treat schizophrenia and other psychiatric disorders. nih.gov The development of selective 5-HT2A antagonists is an active area of research for treating conditions such as major depressive disorder. nih.gov Therefore, the 5-HT2A antagonistic properties of 6-Methyl Pergolide suggest its potential as a lead compound for developing novel treatments for a range of neuropsychiatric conditions.

Second, the antagonism of the 5-HT2B receptor is of critical importance for drug safety. Agonism at the 5-HT2B receptor has been strongly linked to the development of valvular heart disease, a serious side effect that led to the withdrawal of some ergoline-derived drugs. nih.govnih.govresearchgate.net The ability of 6-Methyl Pergolide to act as an antagonist at this receptor is a significant advantage, potentially offering a safer pharmacological profile compared to other ergoline compounds that are 5-HT2B agonists. This antagonistic property could be a key feature to exploit in the design of new drugs to avoid this adverse effect. For instance, the related ergoline lisuride, which is a 5-HT2B antagonist, has not been associated with cardiac valvulopathy. wikipedia.org

The exploration of 6-Methyl Pergolide's activity at other non-dopaminergic G-protein coupled receptors (GPCRs) also represents a promising frontier. The ergoline structure provides a versatile scaffold that can interact with a wide array of receptors, and a comprehensive screening of 6-Methyl Pergolide against a broad panel of GPCRs could uncover novel and unexpected therapeutic targets.

Design and Synthesis of Next-Generation 6-Methyl Pergolide Analogs for Targeted Receptor Profiles

The future of 6-Methyl Pergolide research will heavily rely on the rational design and synthesis of new analogs with tailored receptor binding profiles. The goal is to create molecules that retain the beneficial properties of the parent compound while enhancing selectivity for desired targets and minimizing off-target effects. Understanding the structure-activity relationships (SAR) of the ergoline scaffold is paramount in this endeavor.

SAR studies on ergoline derivatives have shown that even minor chemical modifications can dramatically alter a compound's affinity and efficacy at different receptors. For example, the introduction of a tert-butyl group at specific positions on the ergoline ring has been shown to confer significant 5-HT1A or 5-HT2 affinity and selectivity. nih.gov Similarly, modifications to the substituent at the N6 position of the ergoline core are known to influence dopaminergic and serotonergic activity.

Future synthetic efforts will likely focus on several key areas:

Modification of the N6-substituent: Systematically altering the methyl group at the N6 position of 6-Methyl Pergolide to other alkyl or functionalized groups could modulate its affinity and efficacy at dopamine and serotonin receptor subtypes.

Substitution on the aromatic ring: Introducing various substituents on the aromatic portion of the ergoline nucleus can influence receptor interactions and pharmacokinetic properties.

Stereochemical modifications: The stereochemistry of the ergoline scaffold is crucial for its biological activity. The synthesis of novel stereoisomers of 6-Methyl Pergolide could lead to compounds with unique pharmacological profiles.

The synthesis of these next-generation analogs will require advanced organic chemistry techniques. The general synthesis of ergoline derivatives often starts from lysergic acid, a natural product obtained from the ergot fungus. wikipedia.org From there, a series of chemical transformations can be employed to introduce the desired functional groups and substituents.

Below is an interactive data table summarizing the impact of structural modifications on the receptor profiles of hypothetical 6-Methyl Pergolide analogs, based on general principles of ergoline SAR.

AnalogModificationPredicted Primary TargetPredicted Secondary TargetRationale
6-Ethyl PergolideN6-ethyl groupD2 Receptor5-HT2A ReceptorLarger alkyl group may alter dopamine receptor subtype selectivity.
2-Bromo-6-Methyl PergolideBromine at C25-HT2A ReceptorD2 ReceptorHalogenation can enhance affinity for certain serotonin receptors.
6-Methyl Pergolide-N-oxideN-oxide at N6Reduced CNS activityPeripheral targetsIncreased polarity may limit blood-brain barrier penetration.

Computational Modeling and Chemoinformatics in Ergoline Drug Discovery Research

Computational modeling and chemoinformatics are indispensable tools in modern drug discovery and will play a pivotal role in advancing research on 6-Methyl Pergolide and its analogs. These in silico methods allow for the prediction of a compound's properties and interactions with biological targets, thereby guiding the design and synthesis of new molecules and reducing the time and cost of research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 6-Methyl Pergolide, docking studies can be used to model its interaction with various dopamine and serotonin receptor subtypes. ceon.rsnih.govbiorxiv.orgrsc.org By visualizing the binding pocket and the key amino acid residues involved in the interaction, researchers can gain insights into the structural basis of its activity. This information can then be used to design new analogs with improved affinity and selectivity. For instance, docking studies could help in designing modifications that enhance interactions with the 5-HT2A receptor while avoiding interactions with the 5-HT2B receptor.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of 6-Methyl Pergolide analogs, QSAR models can be developed to predict their binding affinities at different receptors based on various molecular descriptors (e.g., size, shape, electronic properties). These models can then be used to virtually screen large libraries of potential analogs and prioritize the most promising candidates for synthesis and experimental testing.

Chemoinformatics also encompasses the management and analysis of large datasets of chemical and biological information. As more data on 6-Methyl Pergolide and its analogs are generated, chemoinformatic tools will be essential for organizing this information, identifying trends, and building predictive models.

The following table outlines the application of various computational techniques in the study of 6-Methyl Pergolide.

Computational TechniqueApplication for 6-Methyl Pergolide ResearchExpected Outcome
Molecular DockingPredicting the binding mode at 5-HT2A and 5-HT2B receptors.Identification of key interactions and guidance for designing selective analogs.
QSARCorrelating structural features of analogs with their receptor affinities.Predictive models for virtual screening of new compounds.
Molecular DynamicsSimulating the dynamic behavior of the receptor-ligand complex over time.Understanding the stability of the binding and the conformational changes in the receptor.
Virtual ScreeningSearching large chemical databases for molecules with similar properties to 6-Methyl Pergolide.Identification of novel scaffolds with potential for desired biological activity.

Integration of Omics Technologies in Preclinical Investigations

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, into preclinical investigations of 6-Methyl Pergolide offers a powerful approach to understanding its mechanisms of action, identifying biomarkers of response, and personalizing therapy.

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. For dopamine agonists, it is known that genetic variations can affect both the efficacy and the risk of adverse effects. tandfonline.comnih.govnih.gov Pharmacogenomic studies of 6-Methyl Pergolide could identify genetic variants in dopamine or serotonin receptors, drug-metabolizing enzymes, or drug transporters that are associated with individual differences in treatment outcomes. A study on the genetic basis of pergolide response in horses with pituitary pars intermedia dysfunction is an example of how this approach can be applied. umn.eduumn.edu This knowledge could ultimately lead to the development of genetic tests to predict which patients are most likely to benefit from a 6-Methyl Pergolide-based therapy and who might be at a higher risk for side effects.

Proteomics , the large-scale study of proteins, can be used to investigate the changes in protein expression and signaling pathways in cells or tissues treated with 6-Methyl Pergolide. This can help to elucidate its downstream molecular mechanisms beyond direct receptor binding. For example, proteomic analysis could identify novel protein targets or pathways that are modulated by 6-Methyl Pergolide, providing new insights into its therapeutic effects.

The integration of these omics technologies provides a systems-level understanding of the effects of 6-Methyl Pergolide and will be crucial for its future development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary receptor-binding mechanisms of 6-methyl pergolide, and how do they compare to non-methylated pergolide analogs?

  • Methodological Answer : To investigate receptor interactions, employ competitive binding assays using radiolabeled dopamine receptors (D1, D2, D3) in vitro. Use HEK293 cells transfected with individual receptor subtypes to isolate binding affinities (Kd values). Compare results to non-methylated pergolide via dose-response curves and Schild regression analysis. Ensure consistency in buffer conditions (pH 7.4, 37°C) and validate results with at least three independent replicates .

Q. What synthesis protocols are validated for producing high-purity 6-methyl pergolide in laboratory settings?

  • Methodological Answer : Utilize a Friedel-Crafts alkylation approach with methyl iodide under anhydrous conditions. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>98%) using NMR (¹H and ¹³C) and high-resolution mass spectrometry. Include purification steps via flash chromatography (silica gel, hexane/ethyl acetate eluent) and document yields at each stage to optimize scalability .

Q. How do existing pharmacokinetic models account for 6-methyl pergolide’s metabolic stability in vivo?

  • Methodological Answer : Perform liver microsomal assays (human or rodent) to assess CYP450-mediated oxidation. Quantify metabolites using LC-MS/MS and compare half-life (t½) to unmodified pergolide. Incorporate these data into compartmental pharmacokinetic models (e.g., NONMEM or Monolix) to predict bioavailability and tissue distribution. Validate models with in vivo plasma concentration-time profiles from animal studies .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables in long-term neurotoxicity studies of 6-methyl pergolide?

  • Methodological Answer : Implement a randomized, double-blinded, placebo-controlled cohort study with longitudinal sampling. Control for age, sex, and baseline dopamine levels. Use mixed-effects models to adjust for inter-individual variability. Include sham-operated groups to isolate drug-specific effects from procedural stress. Document all variables (e.g., diet, housing conditions) in metadata repositories to ensure reproducibility .

Q. How can contradictions in reported efficacy data for 6-methyl pergolide in motor fluctuation management be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from preclinical and clinical trials. Assess heterogeneity using I² statistics and subgroup analyses (e.g., dose, study duration). Perform sensitivity analyses to exclude outliers and validate findings via cumulative meta-analysis. Address publication bias via funnel plots and Egger’s test .

Q. What chromatographic techniques distinguish 6-methyl pergolide from structurally similar brGDGTs in environmental samples?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column and tandem mass spectrometry (MS/MS). Optimize gradient elution (methanol/water with 0.1% formic acid) to separate 5- and 6-methyl isomers. Validate specificity using synthetic standards and spike-recovery experiments in sediment matrices. Report limits of detection (LOD) and quantification (LOQ) for trace analysis .

Q. How should dose-response relationships be modeled for 6-methyl pergolide’s dual agonist/antagonist effects?

  • Methodological Answer : Use a four-parameter logistic model (Hill equation) to fit dose-response curves. Compare EC50/IC50 ratios across receptor subtypes (D1 vs. D2). Apply the operational model of agonism to quantify bias signaling (β/τ values). Validate models with Bayesian information criterion (BIC) to select the best-fit approach. Include 95% confidence intervals for all parameters .

Methodological Best Practices

  • Data Documentation : Record all experimental parameters (e.g., instrument models, software versions) to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Error Reporting : Quantify uncertainties in assays (e.g., SEM for replicates) and include error bars in figures. Discuss limitations of in vitro-to-in vivo extrapolation .
  • Ethical Compliance : Declare conflicts of interest and adhere to ARRIVE guidelines for animal studies. Retain raw data for 10 years post-publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.